molecular formula C10H13ClFN B13288693 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B13288693
M. Wt: 201.67 g/mol
InChI Key: KNSGVZPSZAPBJF-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylpropan-1-amine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine, also known as a substituted amphetamine, has drawn attention due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A chloro and fluoro substituent on the phenyl ring.
  • A propan-1-amine backbone.

This specific arrangement enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Research indicates that this compound acts primarily as a releasing agent and reuptake inhibitor for key neurotransmitters:

  • Dopamine
  • Serotonin
  • Norepinephrine

By increasing the levels of these neurotransmitters in the synaptic cleft, the compound may enhance neurotransmission, which is significant in treating mood disorders and other psychiatric conditions .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Neurotransmitter Interactions

Studies have shown that the compound interacts with neurotransmitter systems, leading to potential therapeutic effects in conditions such as depression and anxiety. Its ability to modulate neurotransmitter levels suggests it could be beneficial in understanding the underlying mechanisms of mood disorders .

Enzyme Inhibition

The compound has also been examined for its inhibitory effects on enzymes related to neurotransmitter metabolism. This inhibition could further amplify its effects on neurotransmitter availability and activity .

Antimicrobial Properties

Emerging research indicates that this compound may exhibit antimicrobial properties. Studies suggest that it could inhibit certain bacterial strains, although detailed investigations are still needed to confirm these effects .

Case Studies and Research Findings

Several studies have highlighted the compound's biological potential:

  • Neuropharmacological Studies : In vivo experiments demonstrated that administration of the compound resulted in increased locomotor activity in animal models, suggesting stimulant properties associated with enhanced dopaminergic activity .
  • Antimicrobial Activity : Preliminary tests indicated that the compound showed inhibitory effects against specific Gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent .
  • Therapeutic Applications : The unique chemical structure allows for potential applications in drug development aimed at treating neuropsychiatric disorders. Its distinct interactions with serotonin and norepinephrine transporters position it as a candidate for further pharmacological studies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Biological Activity
3-Chloro-2-methylpropan-1-amineSimilar backbone without fluorineLimited neuroactivity
4-Fluorophenyl analogsDifferent substituent patternVarying receptor affinities
Substituted amphetaminesSimilar stimulant propertiesEstablished psychoactive effects

The presence of both chlorine and fluorine atoms significantly influences the pharmacological profile compared to other similar compounds, enhancing its potential interactions with biological targets .

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3

InChI Key

KNSGVZPSZAPBJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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